molecular formula C16H14N2OS B14124965 N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide

N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide

Cat. No.: B14124965
M. Wt: 282.4 g/mol
InChI Key: KDDRBRACRUMFAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide typically involves the reaction of 2-aminophenylamine with a benzothiophene derivative. One common method includes the use of phenyl isocyanate in a sequential nucleophilic/intramolecular addition process followed by transamidation . This method is efficient and practical, featuring atom-economy and a one-pot two-step reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to the induction of apoptosis and autophagy in cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide is unique due to its specific combination of an aminophenyl group and a benzothiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-(2-aminophenyl)-2-(1-benzothiophen-3-yl)acetamide

InChI

InChI=1S/C16H14N2OS/c17-13-6-2-3-7-14(13)18-16(19)9-11-10-20-15-8-4-1-5-12(11)15/h1-8,10H,9,17H2,(H,18,19)

InChI Key

KDDRBRACRUMFAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=O)NC3=CC=CC=C3N

Origin of Product

United States

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